1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane
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Overview
Description
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is a complex organotin compound known for its unique structural properties and potential applications in various fields of chemistry and materials science. This compound features a central tin atom bonded to phenyl groups and sulfur-containing ligands, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane typically involves the reaction of triphenyltin chloride with sulfur-containing ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process may involve the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure high purity and consistency. Techniques such as recrystallization and chromatography are commonly employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur species.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane involves its interaction with molecular targets through coordination chemistry. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the modulation of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,10,10,10-Hexaphenyl-4,7-dioxa-1,10-diphosphoniadecane dibromide: Similar in structure but contains phosphorus atoms instead of sulfur.
Hexaphenyl-1,3-butadiene derivative: Shares the hexaphenyl motif but differs in the central framework.
1,4,7,10-Tetraphosphadecane,1,1,4,7,10,10-hexaphenyl: Contains phosphorus atoms and has a different central structure.
Uniqueness
1,1,1,10,10,10-Hexaphenyl-3,8-dithioxo-2,9-dithia-4,7-diaza-1,10-distannadecane is unique due to its combination of tin and sulfur atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
2591-33-5 |
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Molecular Formula |
C40H36N2S4Sn2 |
Molecular Weight |
910.4 g/mol |
IUPAC Name |
triphenylstannyl N-[2-(triphenylstannylsulfanylcarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/6C6H5.C4H8N2S4.2Sn/c6*1-2-4-6-5-3-1;7-3(8)5-1-2-6-4(9)10;;/h6*1-5H;1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;;;;2*+1/p-2 |
InChI Key |
DOICFEXUJKISKP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)SC(=S)NCCNC(=S)S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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